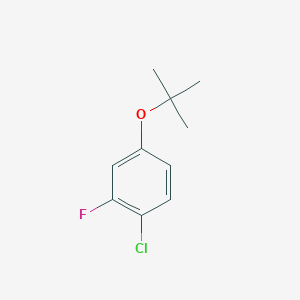

4-(tert-Butoxy)-1-chloro-2-fluorobenzene

Descripción

4-(tert-Butoxy)-1-chloro-2-fluorobenzene is an aromatic compound featuring a tert-butoxy group at the para position, a chlorine atom at the ortho position, and a fluorine atom at the meta position relative to the tert-butoxy substituent. Its molecular formula is C₁₀H₁₂ClFO, with a molecular weight of 202.65 g/mol (calculated). This compound is primarily used in research and development (R&D) for applications in organic synthesis and pharmaceutical intermediates, as indicated by its availability through specialized chemical suppliers like Accela (Catalog ID: SY298904) . Limited physical property data (e.g., boiling point, density) are publicly available, but its structural features suggest moderate steric bulk and electron-donating characteristics due to the tert-butoxy group.

Propiedades

Fórmula molecular |

C10H12ClFO |

|---|---|

Peso molecular |

202.65 g/mol |

Nombre IUPAC |

1-chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C10H12ClFO/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |

Clave InChI |

NRBQOKMZEOCVBD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC1=CC(=C(C=C1)Cl)F |

Origen del producto |

United States |

Métodos De Preparación

Etherification of Halogenated Phenols with Iso-Butylene

A key method for preparing tert-butoxy-substituted chlorofluorobenzenes involves the etherification of halogenated phenols (such as para-chlorophenol derivatives) with iso-butylene (2-methylpropene) under acidic catalysis. This approach is well-documented in patent CN1603293A for the closely related 4-(tert-butoxy)-chlorobenzene and can be adapted for fluorinated analogs.

- Starting materials: 4-chloro-2-fluorophenol (or para-chlorophenol for the analogous compound), iso-butylene gas.

- Catalyst: Sulfuric acid (30–98 wt%) combined with a quaternary ammonium salt, specifically benzyltriethylammonium chloride, enhances catalytic efficiency.

- Solvent: Common petroleum solvents such as benzene, toluene, or dimethylbenzene; benzene is preferred.

- Reaction conditions: Normal temperature (≤30 °C) and atmospheric pressure.

- Procedure:

- Dissolve the halogenated phenol and sulfuric acid (and quaternary ammonium salt) in the solvent.

- Slowly bubble iso-butylene gas into the solution with stirring.

- After gas introduction, maintain stirring for 1–6 hours at room temperature.

- Wash the reaction mixture with sodium hydroxide (20–40 wt%) to neutralize acid, followed by saturated sodium chloride solution.

- Isolate the product by vacuum distillation (8 mmHg), collecting the fraction boiling at 73–75 °C.

- Homogeneous reaction system allows easy control.

- Short reaction time (~6 hours).

- High product purity (>99.5% by HPLC).

- Good yield (~68% in analogous systems).

This method is scalable and environmentally favorable due to mild conditions and recyclable solvents.

Alkylation of Halogenated Benzene Derivatives with Tert-Butyl Chloride

Another synthetic route, described in patent CN102976885A for 4-tert-butyl-1-chlorobenzene (a close structural analog), involves the Friedel-Crafts alkylation of chlorobenzene derivatives with tert-butyl chloride under complex acid catalysis.

- Starting materials: Chlorobenzene and tert-butyl chloride.

- Catalyst: Complex acid HAlCl4 prepared by reacting hydrogen chloride gas with aluminum chloride.

- Reaction conditions: Drip tert-butyl chloride into chlorobenzene containing the catalyst, stir at room temperature for several hours.

- By-products: Hydrogen chloride gas generated is recycled within the system to minimize waste.

- Product isolation: Standard work-up and purification yield crude tert-butyl chlorobenzene (~81% crude yield reported).

This method is industrially attractive for its efficient catalyst recycling and high utilization of hydrogen chloride, although it is less directly applicable to fluorinated derivatives without further modification.

Microflow Synthesis Approaches for Fluorinated Benzenes

Recent advances in microflow chemistry have enabled direct fluorination and functionalization of benzynes to prepare fluorinated aromatic ethers, including tert-butoxy-substituted fluorobenzenes.

- Generation of benzyne intermediates from 2-(trimethylsilyl)phenols.

- Subsequent nucleophilic fluorination and tert-butoxy group introduction under controlled microflow conditions.

- Benefits include enhanced reaction efficiency, better temperature control, and scalability.

While specific examples for this compound are limited, this emerging technology offers promising routes for future synthesis.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Catalyst | Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Etherification of halogenated phenol with iso-butylene | 4-chloro-2-fluorophenol, iso-butylene | Sulfuric acid + benzyltriethylammonium chloride | Room temp, benzene solvent, 1-6 h | ~68%, >99.5% purity (analogous) | Mild conditions, easy control, recyclable solvents | Requires gaseous iso-butylene handling |

| Friedel-Crafts alkylation with tert-butyl chloride | Chlorobenzene, tert-butyl chloride | Complex acid HAlCl4 | Room temp, multi-reactor system | ~81% crude (analogous) | Catalyst recycling, industrial scale | Less direct for fluorinated substrates |

| Microflow benzyne fluorination | 2-(trimethylsilyl)phenols | Fluoride source (Bu4NF) | Microflow, controlled temp | Not specified | High efficiency, scalability | Requires specialized equipment |

Detailed Reaction Parameters and Analysis

Etherification Reaction Parameters (Adapted from CN1603293A)

| Parameter | Range/Value | Notes |

|---|---|---|

| Para-chlorophenol to sulfuric acid weight ratio | 100 : 0.2–5 | Acid concentration critical for catalysis |

| Para-chlorophenol to solvent weight ratio | 1 : 1.5–5 | Solvent volume affects solubility |

| Iso-butylene to para-chlorophenol molar ratio | 1–2 : 1 | Excess iso-butylene drives reaction forward |

| Reaction temperature | ≤30 °C | Prevents side reactions |

| Reaction time | 1–6 hours | Sufficient for completion |

| Sodium hydroxide wash concentration | 20–40 wt% | Neutralizes acid residues |

| Vacuum distillation pressure | 8 mmHg | Efficient product isolation |

| Product boiling point | 73–75 °C | Fraction collected during distillation |

Catalytic Role of Quaternary Ammonium Salt

- Benzyltriethylammonium chloride acts as a phase-transfer catalyst, enhancing the etherification rate and improving product purity.

- Optimal catalyst-to-sulfuric acid weight ratio: 0.5–5 : 1.

Research Perspectives and Industrial Relevance

- The etherification method using iso-butylene and halogenated phenols is currently the most practical and scalable approach for synthesizing this compound.

- Industrial processes benefit from mild conditions, homogeneous reaction mixtures, and straightforward purification.

- Advances in microflow technology may further improve synthesis efficiency and environmental footprint.

- Friedel-Crafts alkylation methods, while effective for tert-butyl chlorobenzene, require adaptation for fluorinated substrates and may involve harsher conditions.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 1 is the primary site for nucleophilic substitution due to its electron-withdrawing nature and steric accessibility. Fluorine at position 2 typically exhibits lower reactivity in SNAr due to its strong bond strength and smaller atomic radius.

Key Reactions and Conditions:

| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Chlorine substitution | NaOH, KOtBu, or amines in polar aprotic solvents (e.g., DMSO, DMF) | 4-(tert-Butoxy)-2-fluoroaryl derivatives | Activation by Cl’s electron-withdrawing effect; tert-butoxy stabilizes intermediates via resonance. |

| Fluorine substitution | Requires harsh conditions (e.g., high temps, strong bases like LDA) | Rare; limited practical utility | Fluorine’s low polarizability and strong C-F bond hinder substitution. |

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, though chlorine’s lower reactivity compared to bromine or iodine necessitates optimized catalysts.

Example Couplings:

| Coupling Type | Catalyst System | Products | Yield/Notes |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, aryl boronic acid, base (K2CO3) | Biaryl derivatives | Requires elevated temps (80–120°C); Cl acts as leaving group. |

| Buchwald-Hartwig | Pd(dba)2, Xantphos, amine nucleophile | Aryl amine derivatives | Limited by steric hindrance from tert-butoxy group. |

Oxidation and Reduction

The tert-butoxy group enhances stability against oxidation, while the electron-deficient ring influences reduction pathways.

Key Transformations:

| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Ring oxidation | KMnO4, H2SO4 (vigorous conditions) | Carboxylic acid derivatives | Limited by deactivating substituents; partial oxidation observed in analogues. |

| Catalytic hydrogenation | H2, Pd/C (high pressure) | Partially saturated cyclohexane derivatives | Challenging due to aromatic ring deactivation; selective reduction not reported. |

Directed Ortho-Metalation (DoM)

The tert-butoxy group can act as a directing group for metalation, enabling functionalization at specific positions.

| Reagents | Products | Applications |

|---|---|---|

| LDA, electrophile (e.g., DMF, CO2) | 4-(tert-Butoxy)-1-chloro-2-fluoro-5-substituted arenes | Synthesis of polysubstituted aromatics for pharmaceuticals. |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

4-(tert-Butoxy)-1-chloro-2-fluorobenzene has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the modification of biological molecules.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism by which 4-(tert-Butoxy)-1-chloro-2-fluorobenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The tert-butoxy group, chlorine atom, and fluorine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species .

Comparación Con Compuestos Similares

Positional Isomers

The compound’s reactivity and applications are influenced by the positions of its substituents. Key positional isomers include:

Key Insights :

- Steric Effects : The tert-butoxy group in the para position (4-position) minimizes steric clashes compared to isomers with substituents in closer proximity (e.g., 1-OtBu, 2-Cl, 3-F) .

Substituent Variants

tert-Butyl vs. tert-Butoxy Derivatives

Replacing the tert-butoxy group with a tert-butyl group significantly alters electronic and steric profiles:

Key Insights :

- The tert-butoxy group introduces stronger electron-donating effects via oxygen lone pairs, enhancing stability in electrophilic aromatic substitution compared to the tert-butyl analog .

Halogen-Substituted Analogs

Bromo and nitro derivatives exhibit distinct reactivity:

Key Insights :

- Bromine’s larger atomic radius (vs. tert-butoxy) increases steric hindrance but offers versatile cross-coupling pathways .

- Nitro groups (e.g., in 4-Bromo-2-fluoro-1-nitrobenzene) are strongly electron-withdrawing, directing reactivity toward nucleophilic aromatic substitution—contrasting with the electron-donating tert-butoxy group .

Functional Group Modifications

Trifluoromethyl Derivatives

Compounds like 4-Bromo-2-chlorobenzotrifluoride (CAS: 185331-69-5) feature CF₃ groups, which are highly electron-withdrawing. Compared to the reference compound, these derivatives exhibit:

- Lower basicity due to strong inductive effects.

- Enhanced resistance to oxidation.

Alkoxy Variants

1-(tert-Butoxy)-4-propoxybenzene (CAS: N/A) demonstrates how extended alkoxy chains influence solubility and phase behavior. The tert-butoxy group’s compact structure offers better thermal stability than longer-chain alkoxy groups.

Actividad Biológica

4-(tert-Butoxy)-1-chloro-2-fluorobenzene is an organic compound characterized by a tert-butoxy group, a chlorine atom, and a fluorine atom attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 202.66 g/mol. This compound's unique combination of functional groups influences its chemical behavior and potential applications in various fields, particularly in medicinal chemistry and synthetic organic chemistry.

The presence of electron-withdrawing groups such as chlorine and fluorine enhances the reactivity of this compound, making it suitable for nucleophilic substitution reactions. The compound can engage in reactions with various nucleophiles and electrophiles, which is crucial for its biological activity evaluation. Studies indicate that fluorinated aromatic systems significantly alter reaction kinetics and mechanisms due to their unique electronic properties.

Antimicrobial Properties

Fluorinated compounds often show enhanced antimicrobial activity due to their ability to penetrate bacterial membranes more effectively than their non-fluorinated counterparts. The presence of halogen atoms can improve lipophilicity, facilitating better interaction with microbial membranes . While direct studies on this compound’s antimicrobial efficacy are not extensively documented, its structural analogs have shown promising results against various pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for predicting the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| This compound | Tert-butoxy, Cl, F on benzene | Potential antioxidant and antimicrobial activity |

| 1-Chloro-2-fluorobenzene | Cl and F on benzene | Used as a solvent and intermediate |

| 4-Tert-butylphenol | Tert-butyl group on phenolic structure | Antioxidant properties |

| 1-Bromo-3-(tert-butoxy)-5-fluorobenzene | Bromine and fluorine on benzene | Potential use in pharmaceuticals |

Synthesis Pathways

Several synthesis methods for this compound have been reported. A notable method involves reacting chlorobenzene derivatives with tert-butyl alcohol in the presence of Lewis acids like aluminum chloride to promote substitution reactions. This synthetic versatility is essential for exploring its biological applications.

Interaction Studies

Interaction studies involving this compound focus on its reactivity with nucleophiles and electrophiles, elucidating potential pathways in synthetic chemistry and biological interactions. Such studies highlight the compound's potential as a building block for more complex bioactive molecules.

Q & A

Q. What are the primary synthetic routes for 4-(tert-Butoxy)-1-chloro-2-fluorobenzene, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves halogenation and alkoxylation steps. A common approach is the nucleophilic substitution of a halogen atom (e.g., bromine or chlorine) in a fluorobenzene derivative with tert-butoxy groups. For example, tert-butoxy groups can be introduced via SN2 reactions using tert-butoxide under anhydrous conditions. Column chromatography (e.g., hexanes/EtOAC with 0.25% Et3N) is often employed for purification to minimize side reactions . Structural analogs like 4-bromo-3-(tert-butoxy)toluene (CAS 257864-08-7) suggest similar synthetic strategies involving halogen displacement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR are critical for confirming the tert-butoxy group (δ ~1.3 ppm for C(CH3)3) and aromatic substitution patterns. 19F NMR resolves fluorinated positions.

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C10H11ClFO).

- Infrared (IR) Spectroscopy: Identifies C-F (1100–1000 cm⁻¹) and C-O-C (1250–1050 cm⁻¹) stretches.

Refer to PubChem and CAS Common Chemistry for standardized spectral data .

Advanced Research Questions

Q. How does the tert-butoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer: The tert-butoxy group is a strong para-directing, sterically bulky substituent. Its electron-donating nature activates the aromatic ring toward EAS but restricts substitution to positions not hindered by steric bulk. Computational studies (e.g., DFT) can model charge distribution, showing increased electron density at the para position relative to the tert-butoxy group. Experimental validation via nitration or sulfonation reactions reveals predominant para-substitution, though steric effects may divert reactivity in crowded systems .

Q. What strategies mitigate regioselectivity challenges in synthesizing derivatives of this compound?

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., using Boc groups for amines) to direct substitution.

- Catalytic Systems: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to bypass EAS limitations.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates in SNAr pathways.

Evidence from tert-butyl carbamate syntheses (e.g., tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate) highlights the utility of Boc protection in complex systems .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

Methodological Answer:

- Light Sensitivity: Fluorinated aromatics are prone to photodegradation; store in amber glass under inert gas (N2/Ar).

- Hydrolytic Stability: The tert-butoxy group is susceptible to acid-catalyzed cleavage (e.g., HCl in humid environments).

- Thermal Stability: Decomposition above 150°C generates volatile byproducts (e.g., isobutylene). Accelerated stability studies (40°C/75% RH for 6 months) are recommended for long-term storage protocols .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulates steric interactions in solvated systems, critical for designing catalysts.

- QSPR Models: Relate substituent electronic parameters (Hammett σ) to reaction rates. PubChem’s computed data (e.g., InChI=1S/C13H20O2...) provides baseline parameters for simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.